molecular formula C21H36N6O2 B2881066 N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 899729-72-7

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2881066
CAS RN: 899729-72-7
M. Wt: 404.559
InChI Key: UNNUFQCXUIBYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H36N6O2 and its molecular weight is 404.559. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have been synthesized and evaluated for their antimicrobial activity. For instance, a novel series of thiazolidinone derivatives exhibited significant antimicrobial efficacy against a range of bacterial and fungal strains, demonstrating the potential of such compounds in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Fluorescent Probes for Metal Ions and Amino Acids

Polythiophene-based conjugated polymers incorporating elements of the compound's structure have been developed as fluorescent probes for detecting metal ions and amino acids in aqueous solutions. These probes exhibit high selectivity and sensitivity, particularly towards Hg2+ and Cu2+, demonstrating the compound's utility in the design of selective sensors for environmental and biochemical applications (Guo et al., 2014).

Synthesis and Chemical Reactions

Research into the synthetic pathways involving related structures has led to improved methods for producing key intermediates, offering insights into the broader field of organic synthesis. For example, the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate showcased an efficient route to diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, a compound with potential applications in pharmaceutical synthesis (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

Neurokinin-1 Receptor Antagonism

A compound with structural similarities was identified as a potent, orally active neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. The solubilizing group's inclusion in its structure highlights the importance of structural modifications for enhancing drug solubility and bioavailability (Harrison et al., 2001).

Insecticidal Activity

Research into compounds with related structures has also uncovered potential applications in agriculture, such as flubendiamide, which exhibits strong insecticidal activity against lepidopterous pests. This highlights the potential of such compounds to contribute to integrated pest management programs (Tohnishi et al., 2005).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N6O2/c1-24(2)11-10-22-20(28)21(29)23-16-19(27-14-12-26(5)13-15-27)17-6-8-18(9-7-17)25(3)4/h6-9,19H,10-16H2,1-5H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNUFQCXUIBYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCN(C)C)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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